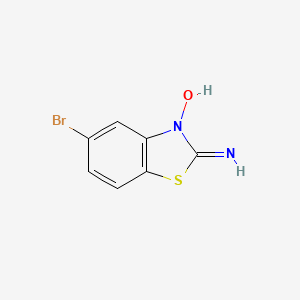

2-Amino-5-bromobenzothiazole 3-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxy-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPVPIMXJCKFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(C(=N)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680922 | |

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216671-97-4 | |

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the 2-Amino-5-bromobenzothiazole precursor, followed by its N-oxidation to yield the target compound. This document outlines the experimental protocols, relevant quantitative data, and visual representations of the synthetic workflow and reaction pathways.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Step 1: Synthesis of 2-Amino-5-bromobenzothiazole. This initial step involves the classical synthesis of 2-aminobenzothiazoles, which utilizes a substituted aniline as the starting material. Specifically, 4-bromoaniline undergoes a reaction with potassium thiocyanate in the presence of bromine and acetic acid to yield the cyclized product, 2-Amino-5-bromobenzothiazole.[1][2] This method is a well-established route for preparing 6-substituted 2-aminobenzothiazoles (the numbering changes based on the context of the starting aniline versus the final benzothiazole product).

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzothiazole

This procedure is based on the established synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines.[1][2]

Materials:

-

4-bromoaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Add potassium thiocyanate (1.1 equivalents) to the stirred solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bisulfite to remove excess bromine.

-

Make the solution alkaline by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with deionized water, and air dry.

-

Recrystallize the crude solid from ethanol to afford pure 2-Amino-5-bromobenzothiazole.

Quantitative Data for 2-Amino-5-bromobenzothiazole:

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂S | [1] |

| Molecular Weight | 229.10 g/mol | |

| Melting Point | 195-197 °C | [1] |

| Appearance | White solid | [1] |

| Yield | 70% (reported for a similar solid-phase synthesis) | [1] |

Step 2: Synthesis of this compound (Proposed Method)

This proposed protocol is adapted from the N-oxidation of 2-methylbenzothiazole.[3]

Materials:

-

2-Amino-5-bromobenzothiazole

-

Maleic anhydride

-

Hydrogen peroxide (30% solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride (1.2 equivalents) in dichloromethane.

-

Cool the solution in an ice-water bath and slowly add 30% hydrogen peroxide (1.5 equivalents). Stir the mixture for 30 minutes to form the peroxy acid in situ.

-

Add a solution of 2-Amino-5-bromobenzothiazole (1 equivalent) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₇H₅BrN₂OS |

| Molecular Weight | 245.10 g/mol |

| Appearance | Expected to be a solid |

| Yield | Not determined (dependent on optimization) |

Visualization of Synthetic Pathway and Workflow

Reaction Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Caption: Detailed workflow for the synthesis and purification of the target compound.

Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

-

For the intermediate, 2-Amino-5-bromobenzothiazole:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The reported ¹H NMR data in MeOD shows signals at δ 7.21 (dd, J = 1.8 and 8.3 Hz, 1H) and 7.51-7.53 ppm (m, 2H).[1]

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

-

For the final product, this compound:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the N-oxidation, which is expected to cause shifts in the signals of the protons and carbons in the benzothiazole ring system.

-

Mass Spectrometry (MS): To confirm the addition of an oxygen atom to the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the N-O stretching vibration, which is characteristic of N-oxides.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Safety Considerations

-

Bromine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen peroxide is a strong oxidizing agent. Contact with organic materials should be avoided.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that the N-oxidation step is a proposed method and may require optimization of reaction conditions to achieve the desired yield and purity.

References

Physicochemical Properties of 2-Amino-5-bromobenzothiazole 3-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The following table summarizes the available quantitative data for 2-Amino-5-bromobenzothiazole 3-oxide. It is important to note that much of the publicly accessible data for this specific molecule is computationally derived.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₅BrN₂OS | - | [1][2][3] |

| Molecular Weight | 245.1 g/mol | Computed | [3] |

| CAS Number | 1216671-97-4 | - | [1][2][3] |

| Boiling Point | 419.2 ± 37.0 °C at 760 mmHg | Computed | [1] |

| Melting Point | Not Available | - | [4] |

| logP (XLogP3) | 2.2 | Computed | [1] |

| Solubility | Not Available | - | |

| pKa | Not Available | - | |

| Hydrogen Bond Donor Count | 2 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [1] |

Note: The melting point for the related compound 2-Amino-5-bromobenzothiazole (the non-oxidized form) is reported as 194-198 °C.

Biological Context: Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[3] This suggests its role as a molecular fragment for the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] This mechanism offers a powerful strategy for therapeutic intervention, particularly for targeting proteins that are otherwise considered "undruggable."[5]

References

Unveiling the Molecular Architecture: A Technical Guide to 2-Amino-5-bromobenzothiazole 3-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry. While experimental crystal structure data for this specific molecule is not currently available in public databases, this document consolidates information on its chemical properties, synthesis of related compounds, and potential biological activities based on structurally similar benzothiazole derivatives. Detailed experimental protocols for key synthetic transformations and visual representations of reaction pathways are included to facilitate further research and development in this area.

Introduction

This compound is a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of pharmacological activities.[1][2] The introduction of an N-oxide functionality and specific substitutions on the benzothiazole ring can significantly modulate the physicochemical and biological properties of the parent molecule. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

It is important to note that a comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database and the Cambridge Structural Database, did not yield an experimentally determined crystal structure for this compound. Therefore, quantitative data on its three-dimensional structure, such as unit cell dimensions, bond lengths, and bond angles, cannot be provided at this time.

Chemical and Physical Properties

While the crystal structure is unknown, fundamental chemical information for this compound has been reported.

| Property | Value | Reference |

| CAS Number | 1216671-97-4 | [3][4] |

| Molecular Formula | C₇H₅BrN₂OS | [3][4] |

| Molecular Weight | 245.1 g/mol | [3] |

| MDL Number | MFCD12406142 | [4] |

| PubChem CID | 52987635 | [4] |

Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives typically involves the cyclization of an arylthiourea or the reaction of an aniline derivative with a thiocyanating agent. The N-oxidation is generally achieved as a subsequent step using a suitable oxidizing agent.

General Synthesis of 2-Aminobenzothiazoles

A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which acts as a catalyst for the cyclization reaction.[5]

N-Oxidation of Benzothiazoles

The formation of the benzothiazole 3-oxide is typically achieved by the N-oxidation of the parent benzothiazole using organic peracids. Monopermaleic acid has been reported to be an effective reagent for this transformation.[6] The yield of the N-oxide can be influenced by the nature of substituents on the benzene ring, with electron-donating groups generally favoring the reaction.[6]

Experimental Protocol: Synthesis of a Substituted 2-Aminobenzothiazole (Illustrative Example)

The following is a representative protocol for the synthesis of a 2-aminobenzothiazole derivative, which could be a precursor to the target N-oxide.

Reaction: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

Materials:

-

2-aminobenzothiazole

-

Chloroacetyl chloride

-

Suitable solvent (e.g., Chloroform)

Procedure:

-

Dissolve 2-aminobenzothiazole in the chosen solvent.

-

React the solution with chloroacetyl chloride.

-

Reflux the mixture on a water-bath for approximately 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using chloroform as the eluent.

-

Crystallize the product from ethanol.

This intermediate can then be subjected to N-oxidation to potentially yield the 3-oxide derivative.

Potential Biological Activities

While no specific biological data for this compound was found, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of activities. The presence of the 2-amino group, the bromine at the 5-position, and the N-oxide functionality are all expected to influence its biological profile.

-

Antimicrobial Activity: Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties.[1][2] The isosteric replacement of a mercapto group with an amino group at the 2-position has been shown to shift the activity profile from antibacterial to antifungal.[2]

-

Anticancer Activity: Various substituted 2-aminobenzothiazoles have been investigated as potent antitumor agents.[7]

-

Other Activities: The benzothiazole nucleus is also associated with anti-inflammatory, anticonvulsant, antidiabetic, and antipsychotic activities.[2]

The N-oxide moiety can influence the pharmacokinetic properties of the molecule and may also be involved in its mechanism of action.

Conclusion

This compound represents an intriguing target for further investigation in the field of medicinal chemistry. Although its crystal structure remains to be elucidated, the synthetic routes to related compounds are well-established. Based on the extensive research into the benzothiazole scaffold, this N-oxide derivative holds promise for a range of biological applications, particularly as an antimicrobial or anticancer agent. Future work should focus on the successful synthesis, purification, and, crucially, the crystallization of this compound to enable detailed structural analysis and unlock a deeper understanding of its structure-activity relationships.

References

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. calpaclab.com [calpaclab.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on Heteroaromatic N-Oxides. IX. The Synthesis and Structure of Benzothiazole N-Oxides [jstage.jst.go.jp]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Amino-5-bromobenzothiazole Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities associated with the 2-aminobenzothiazole scaffold, with a predictive focus on the potential activities of 2-Amino-5-bromobenzothiazole 3-oxide. It is important to note that while direct experimental data for the 3-oxide derivative is limited in publicly accessible literature, the extensive research on structurally related 2-aminobenzothiazole compounds offers valuable insights into its potential therapeutic applications. The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the development of novel therapeutics, particularly in targeted protein degradation.

The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological effects.[1] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]

Quantitative Data on Biological Activity

The biological activity of various 2-aminobenzothiazole derivatives has been quantified against several cell lines and microbial strains. The following tables summarize the inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.

Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Series 1 Derivatives | MCF-7 | Breast Cancer | 1.8 - 7.2 | [4] |

| A549 | Lung Cancer | 3.9 - 10.5 | [4] | |

| HCT-116 | Colon Cancer | 7.44 - 9.99 | [4] | |

| OMS5 | A549 | Lung Cancer | 22.13 | [5][6] |

| MCF-7 | Breast Cancer | 39.51 | [5] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [5] |

| MCF-7 | Breast Cancer | 61.03 | [5] | |

| Compound 13 | HCT-116 | Colon Carcinoma | 6.43 | [1][5] |

| A549 | Lung Cancer | 9.62 | [1][5] | |

| A375 | Malignant Melanoma | 8.07 | [1][5] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1][5] |

| HCT-116 | Colon Carcinoma | 7.44 | [1][5] | |

| MCF-7 | Breast Cancer | 8.27 | [1][5] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [1][5] |

| A549 | Lung Cancer | 39.33 | [1] | |

| Benzothiazole-piperazine 1d | HUH-7 | Hepatocellular Carcinoma | 3.1 | |

| MCF-7 | Breast Cancer | 9.2 | ||

| Benzothiazole-piperazine 1a | HCT-116 | Colorectal Carcinoma | 4.8 | |

| Benzothiazole-piperazine 2a | HCT-116 | Colorectal Carcinoma | 4.5 | |

| Fluorinated Derivative 4a | PANC-1 | Pancreatic Cancer | 27 ± 0.24 | [7] |

| Fluorinated Derivative 4b | PANC-1 | Pancreatic Cancer | 35 ± 0.51 | [7] |

Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

| Compound Class/ID | Microbial Strain | Activity Type | MIC (µg/mL) | Reference(s) |

| Amino-benzothiazole Scaffold | Mycobacterium tuberculosis | Antitubercular | 14 - 125 (µM) | [8] |

| Various Synthesized Derivatives | Staphylococcus aureus | Antibacterial | More effective than Gentamycin | [9] |

| Various Synthesized Derivatives | Escherichia coli | Antibacterial | More effective than Gentamycin | [9] |

Signaling Pathways and Mechanisms of Action

The anticancer properties of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade, which is a central regulator of cell growth, metabolism, and survival.[6] Inhibition of this pathway by 2-aminobenzothiazole derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2]

Other targeted kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical for angiogenesis and cell cycle regulation, respectively.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization

A common and effective method for the synthesis of the 2-aminobenzothiazole scaffold is the oxidative cyclization of arylthioureas.[10]

Materials:

-

Substituted arylthiourea

-

Bromine

-

Chloroform (or acetic acid)

Procedure:

-

Dissolve the substituted arylthiourea in chloroform or acetic acid.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture with stirring at room temperature.

-

Continue stirring the mixture for several hours until the reaction is complete (monitored by TLC).

-

The resulting hydrobromide salt of the 2-aminobenzothiazole derivative often precipitates from the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry.

-

Neutralize the salt with a suitable base (e.g., aqueous sodium bicarbonate) to obtain the free 2-aminobenzothiazole derivative.

-

The crude product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for screening potential anticancer compounds.[4]

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uokerbala.edu.iq [uokerbala.edu.iq]

- 10. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-bromobenzothiazole 3-oxide

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Amino-5-bromobenzothiazole 3-oxide. While the broader class of 2-aminobenzothiazole derivatives has been the subject of various biological investigations, detailed studies elucidating the cellular targets, signaling pathways, and quantitative biological activity of the 3-oxide derivative are not publicly available at this time.

Current information on this compound is largely confined to its classification as a chemical entity. It is commercially available and listed in the product catalogs of several chemical suppliers.[1][2][3][4] Notably, it has been categorized as a "Protein Degrader Building Block," which suggests a potential, albeit unconfirmed, role in targeted protein degradation technologies.[1] However, this classification does not provide specific details about its mechanism.

The broader family of 2-aminobenzothiazoles, to which this compound belongs, is known to exhibit a wide range of biological activities.[5][6][7][8] Research on various derivatives has indicated potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[7][8] For instance, some benzothiazole derivatives have been investigated as inhibitors of the oxidoreductase NQO2, a target relevant to inflammation and cancer.[9] However, it is crucial to note that these findings relate to the general chemical scaffold and not specifically to the 3-oxide variant .

Due to the absence of published research detailing the mechanism of action, cellular targets, or biological effects of this compound, it is not possible to provide an in-depth technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. Further scientific investigation is required to elucidate the pharmacological properties and molecular mechanisms of this specific compound. Researchers and drug development professionals interested in this molecule may need to undertake foundational studies to determine its biological activity and potential therapeutic applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 1216671-97-4 [amp.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. uokerbala.edu.iq [uokerbala.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Substituted Benzothiazole N-Oxides: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of an N-oxide functionality to this scaffold can significantly modulate its physicochemical properties, such as electronic effects and solubility, potentially leading to enhanced biological efficacy and novel mechanisms of action. This in-depth technical guide provides a comprehensive literature review of substituted benzothiazole N-oxides, focusing on their synthesis, diverse biological activities, and underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Synthesis of Substituted Benzothiazole N-Oxides

The synthesis of substituted benzothiazole N-oxides primarily involves two key strategies: the N-oxidation of a pre-functionalized benzothiazole core or the synthesis of the benzothiazole N-oxide ring system with subsequent modifications.

N-Oxidation of Substituted Benzothiazoles

A common and direct method for the synthesis of benzothiazole N-oxides is the oxidation of the corresponding substituted benzothiazole. This is typically achieved using various oxidizing agents. A widely employed method involves the use of a hydrogen peroxide-maleic anhydride mixture[1].

Experimental Protocol: Synthesis of 2-Methylbenzothiazole N-Oxide [1]

-

Reaction Setup: To a solution of 2-methylbenzothiazole (0.05 mol) and maleic anhydride (0.062 mol) in a suitable solvent such as dichloromethane, 30% hydrogen peroxide (0.06 mol) is added dropwise with stirring.

-

Reaction Conditions: The reaction mixture is stirred and heated to reflux for 1 hour.

-

Work-up and Purification: After cooling in an ice-water bath, the precipitated maleic acid is filtered off and washed with dichloromethane. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., MeOH-CH₂Cl₂ gradient) to afford the pure 2-methylbenzothiazole N-oxide.

Synthesis of Functionalized Benzothiazole N-Oxides

Substituted benzothiazole N-oxides, particularly 2-styryl derivatives, are often synthesized via condensation reactions. A prevalent method is the aldol-type condensation of a 2-methylbenzothiazole N-oxide with a substituted benzaldehyde in the presence of a base catalyst[1][2].

Experimental Protocol: General Procedure for the Synthesis of 2-Styrylbenzothiazole N-Oxides [1]

-

Reaction Setup: 2-Methylbenzothiazole N-oxide (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) are dissolved in methanol.

-

Catalyst Addition: A catalytic amount of a strong base, such as a 50% aqueous solution of potassium hydroxide, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for approximately 3 hours.

-

Product Isolation and Purification: The precipitated crude product is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-styrylbenzothiazole N-oxide.

Below is a diagram illustrating the general workflow for the synthesis of 2-styrylbenzothiazole N-oxides.

Biological Activities of Substituted Benzothiazole N-Oxides

Substituted benzothiazole N-oxides have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of substituted benzothiazole N-oxides against various bacterial and fungal strains. However, in some cases, the activity of the N-oxide derivatives was found to be weaker than their corresponding benzothiazolium salts[1][2].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [3]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Two-fold serial dilutions of the stock solution are then performed in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.

-

Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compound. A growth control (broth and inoculum without the compound) and a sterility control (broth only) are also included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The following table summarizes the antimicrobial activity of some 2-styrylbenzothiazole N-oxides.

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. M. gypseum | Reference |

| 1c | 4-N(CH₃)₂ | >100 | >100 | >100 | >100 | >100 | >100 | [1] |

| 1d | 4-NO₂ | >100 | >100 | >100 | >100 | >100 | >100 | [1] |

| 1g | 4-Morpholinyl | >100 | 100 | >100 | >100 | 100 | 100 | [1] |

| 1h | 4-Imidazol-1-yl | >100 | >100 | >100 | >100 | >100 | >100 | [1] |

Anticancer Activity

Benzothiazole derivatives are well-known for their anticancer properties, and their N-oxide counterparts are also being explored for this activity. The mechanisms of action for benzothiazoles often involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival[4][5]. While direct evidence for the specific mechanisms of benzothiazole N-oxides is still emerging, it is plausible that they share similar targets to their parent compounds.

Experimental Protocol: Cell Viability Assay (MTT Assay) [6]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The table below presents the cytotoxic activity of some substituted benzothiazole derivatives.

| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Compound A | 2-substituted, nitro | HepG2 (Liver) | 56.98 | 24 | [5] |

| Compound B | 2-substituted, fluorine | HepG2 (Liver) | 59.17 | 24 | [5] |

| Compound A | 2-substituted, nitro | HepG2 (Liver) | 38.54 | 48 | [5] |

| Compound B | 2-substituted, fluorine | HepG2 (Liver) | 29.63 | 48 | [5] |

Mechanisms of Action

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. While the specific mechanisms of benzothiazole N-oxides are not as extensively studied, inferences can be drawn from their parent compounds.

Anticancer Mechanisms

1. Induction of Apoptosis via the PI3K/AKT Signaling Pathway:

Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway[4]. This pathway is crucial for cell survival, and its inhibition can lead to the activation of the intrinsic apoptotic cascade.

2. Inhibition of Tubulin Polymerization:

Certain benzothiazole derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[7].

References

- 1. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-5-bromobenzothiazole 3-oxide: A Technical Guide

Introduction

2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzothiazole scaffold in biologically active molecules. The introduction of an N-oxide functionality can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule, making its detailed characterization crucial. This document outlines the expected spectroscopic properties of this compound and provides standardized protocols for its characterization.

A key precursor for the synthesis of the title compound is 2-Amino-5-bromobenzothiazole. While comprehensive spectral data for the N-oxide is scarce, the characterization of this precursor provides a foundational understanding.

Molecular Structure

The chemical structure of this compound is presented below. The N-oxide group is expected to influence the electron distribution within the benzothiazole ring system.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromobenzothiazole 3-oxide

For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of intermediate compounds is paramount for successful synthesis and formulation. This guide provides a detailed overview of the available information and standardized methodologies for evaluating the solubility and stability of 2-Amino-5-bromobenzothiazole 3-oxide, a key building block in pharmaceutical research.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1][2][3] Key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1216671-97-4 | [1][2][4] |

| Molecular Formula | C7H5BrN2OS | [1][2][3][5] |

| Molecular Weight | 245.1 g/mol | [1][5] |

| Appearance | Light yellow crystalline powder | [1][2][3] |

| Melting Point | 215-220°C | [1][2][3] |

| Purity | >98% | [1][2][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. Based on available data, this compound exhibits limited aqueous solubility but is soluble in common organic solvents.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2][3][4] |

| DMSO (Dimethyl Sulfoxide) | Soluble | [1][2][3] |

| DMF (Dimethylformamide) | Soluble | [1][2][3] |

| Organic Solvents | Soluble | [4] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a widely accepted standard.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, centrifuge and/or filter the sample to separate the undissolved solid from the saturated solution. A chemically inert filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) should be used.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as mg/mL or mmol/L.

Solubility Determination Workflow

References

- 1. 2-Amino-3- nitrobenzonitrile Supplier in Mumbai, 2-Amino-3- nitrobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 2-amino- 5-bromobenzothiazole 3-oxide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. सबसे अच्छी कीमत पर मुंबई में | नेशनल एनालिटिकल कारपोरेशन केमिकल डिवीज़न [tradeindia.com]

- 4. Potassium 2 Ethylhexanoate In Bengaluru (Bangalore) - Prices Manufacturers & Suppliers [tradeindia.com]

- 5. axel.as-1.co.jp [axel.as-1.co.jp]

An In-depth Technical Guide on the Potential Therapeutic Targets of the 2-Aminobenzothiazole Scaffold: A Surrogate for 2-Amino-5-bromobenzothiazole 3-oxide

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-Amino-5-bromobenzothiazole 3-oxide is limited in the public domain. This guide will, therefore, focus on the well-characterized therapeutic targets of the core 2-aminobenzothiazole scaffold, providing a foundational understanding for researchers and drug development professionals interested in this class of compounds. The addition of a 3-oxide and a 5-bromo substituent will undoubtedly modulate the biological activity, and specific experimental validation for the titled compound is essential.

Introduction

Potential Therapeutic Targets in Oncology

2-Aminobenzothiazole derivatives have shown significant promise as anticancer agents by targeting various key players in cancer cell proliferation, survival, and angiogenesis.

1. Kinase Inhibition:

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes tumor growth and survival. Certain 2-aminobenzothiazole derivatives have been shown to inhibit PI3Kγ. For instance, compounds OMS5 and OMS14 demonstrated significant growth inhibition in lung (A549) and breast (MCF-7) cancer cell lines, although their anticancer effects were not solely attributed to PI3Kγ inhibition, suggesting a multi-targeted mechanism. Compound OMS14 also showed inhibitory activity against PIK3CD/PIK3R1 (p110δ/p85α) with 65% inhibition at a 100 μM concentration.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. A 2-aminobenzothiazole derivative, compound 19 , was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.5 μM. Molecular docking studies revealed that the benzothiazole ring of this compound binds to the hydrophobic cavity of the VEGFR-2 kinase domain.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is another critical receptor tyrosine kinase involved in cell proliferation and is a common target in cancer therapy. A series of 2-aminobenzothiazole derivatives have been synthesized and evaluated as EGFR inhibitors, with some compounds showing promising antiproliferative activity against various cancer cell lines.

-

Other Kinases: The anticancer activity of some 2-aminobenzothiazole derivatives has also been linked to the inhibition of other kinases such as CDK2, Akt, and mTOR.

2. NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition:

NQO2 is an enzyme implicated in oxidative stress and has emerged as a potential target for cancer and inflammatory diseases. Resveratrol, a known NQO2 inhibitor, has served as a lead compound for the design of benzothiazole-based NQO2 inhibitors. Several 6-substituted-2-(3',4',5'-trimethoxyphenyl)benzothiazoles have demonstrated potent NQO2 inhibition with IC50 values in the nanomolar range.

Quantitative Data on 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Target/Cell Line | Activity (IC50/Inhibition) | Reference |

| OMS5 & OMS14 | A549 (Lung Cancer) | IC50: 22.13 - 61.03 μM | |

| OMS5 & OMS14 | MCF-7 (Breast Cancer) | IC50: 22.13 - 61.03 μM | |

| OMS1 & OMS2 | PI3Kγ | 47% and 48% inhibition at 100 μM | |

| OMS14 | PIK3CD/PIK3R1 | 65% inhibition at 100 μM | |

| Compound 13 | HCT116 (Colon Cancer) | IC50: 6.43 ± 0.72 μM | |

| Compound 13 | A549 (Lung Cancer) | IC50: 9.62 ± 1.14 μM | |

| Compound 13 | A375 (Melanoma) | IC50: 8.07 ± 1.36 μM | |

| Compound 19 | VEGFR-2 | IC50: 0.5 μM | |

| Compound 20 | HepG2 (Liver Cancer) | IC50: 9.99 μM | |

| Compound 20 | HCT-116 (Colon Cancer) | IC50: 7.44 μM | |

| Compound 20 | MCF-7 (Breast Cancer) | IC50: 8.27 μM | |

| Compound 24 | C6 (Rat Glioma) | IC50: 4.63 ± 0.85 μM | |

| Compound 40 | NQO2 | IC50: 51 nM | |

| Compound 48 | NQO2 | IC50: 79 nM | |

| Compound 49 | NQO2 | IC50: 31 nM |

Potential Therapeutic Targets in Infectious Diseases

The 2-aminobenzothiazole scaffold has also been investigated for its antimicrobial properties.

-

Antibacterial Activity: Various derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Antiparasitic Activity: Analogues of nitazoxanide, a drug containing a 2-amino-5-nitrothiazole moiety, have been synthesized and tested for their ability to inhibit the growth of anaerobic bacteria and parasites by targeting the enzyme pyruvate:ferredoxin oxidoreductase (PFOR).

Experimental Protocols

1. General Kinase Inhibition Assay (Example: VEGFR-2 Kinase Assay):

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Add assay buffer, VEGFR-2 enzyme, and the substrate peptide to the wells of a 96-well plate.

-

Add serially diluted test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

2. Cell Viability Assay (Example: MTT Assay):

-

Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media and conditions.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Visualizations

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by 2-aminobenzothiazole derivatives.

Caption: A typical experimental workflow for the development of 2-aminobenzothiazole-based therapeutic agents.

Conclusion

The 2-aminobenzothiazole scaffold represents a versatile platform for the design of novel therapeutic agents with a multitude of potential targets. While specific data for this compound is currently sparse, the extensive research on related analogues provides a strong foundation for future investigations. The demonstrated activity against key cancer-related kinases like PI3K and VEGFR-2, as well as the enzyme NQO2, highlights promising avenues for the development of new anticancer drugs. Further exploration of this scaffold, including the systematic evaluation of substitutions such as the 3-oxide and 5-bromo groups, is warranted to unlock its full therapeutic potential. The provided experimental frameworks and pathway diagrams offer a guide for researchers to design and execute studies aimed at elucidating the precise mechanisms of action and identifying the direct molecular targets of novel 2-aminobenzothiazole derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromobenzothiazole 3-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of 2-Amino-5-bromobenzothiazole, followed by the protection of the amino group, N-oxidation, and subsequent deprotection to yield the final product.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

Materials:

-

4-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10%)

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (2 equivalents) to the solution and stir the mixture to form a suspension.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-bromobenzothiazole.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |

| 2-Amino-5-bromobenzothiazole | 4-Bromoaniline | KSCN, Br₂ | Glacial Acetic Acid | ~70% | 195-198 |

Step 2: Boc-Protection of 2-Amino-5-bromobenzothiazole

This protocol describes the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

2-Amino-5-bromobenzothiazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 2-Amino-5-bromobenzothiazole (1 equivalent) in THF or DCM in a round-bottom flask.

-

Add triethylamine (1.5 equivalents) or a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (5-bromobenzothiazol-2-yl)carbamate.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield |

| tert-butyl (5-bromobenzothiazol-2-yl)carbamate | 2-Amino-5-bromobenzothiazole | (Boc)₂O, TEA/DMAP | THF/DCM | >90% |

Step 3: N-Oxidation of Boc-Protected 2-Amino-5-bromobenzothiazole

This protocol is adapted from the N-oxidation of 2-methylbenzothiazole.[1]

Materials:

-

tert-butyl (5-bromobenzothiazol-2-yl)carbamate

-

Maleic anhydride

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water bath

Procedure:

-

Dissolve tert-butyl (5-bromobenzothiazol-2-yl)carbamate (1 equivalent) and maleic anhydride (1.2 equivalents) in dichloromethane in a round-bottom flask.

-

Add 30% aqueous hydrogen peroxide (3.5 equivalents) dropwise to the stirred solution.

-

Heat the mixture to reflux and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice-water bath.

-

The precipitated maleic acid can be removed by filtration.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent |

| tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate | tert-butyl (5-bromobenzothiazol-2-yl)carbamate | H₂O₂, Maleic anhydride | Dichloromethane |

Step 4: Deprotection of the Boc Group

This is a standard procedure for the removal of a Boc protecting group.[2]

Materials:

-

tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent |

| This compound | tert-butyl (5-bromo-3-oxido-benzothiazol-2-yl)carbamate | TFA | Dichloromethane |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations designed to build the target molecule while managing the reactivity of the functional groups. The key logical relationship is the necessity of the amino group protection prior to the N-oxidation step to prevent unwanted side reactions.

Caption: Logical flow for the synthesis of the target compound.

References

Application Notes and Protocols: 2-Amino-5-bromobenzothiazole 3-oxide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Amino-5-bromobenzothiazole 3-oxide in medicinal chemistry, with a particular focus on its role as a versatile building block in the synthesis of targeted protein degraders. While direct literature on the specific applications of this 3-oxide derivative is emerging, its structural features and commercial availability as a "Protein Degrader Building Block" strongly suggest its utility in the development of novel therapeutics.[1][2]

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[3][4] Derivatives of 2-aminobenzothiazole have been extensively explored and have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the 2-amino group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

This compound: A Key Building Block for Protein Degraders

The subject of these notes, this compound, is distinguished by the presence of an N-oxide moiety and a bromine atom, which offer unique opportunities for chemical elaboration. The N-oxide can influence the electronic properties and metabolic stability of the molecule, while the bromine atom serves as a handle for cross-coupling reactions, allowing for further diversification.

Most significantly, this compound is classified as a Protein Degrader Building Block , indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The PROTAC Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Hypothetical Application in PROTAC Synthesis

While specific examples utilizing this compound are not yet prevalent in peer-reviewed literature, a representative synthetic workflow can be proposed based on established PROTAC synthesis methodologies. In this hypothetical scenario, the 2-amino group of the benzothiazole derivative serves as a convenient attachment point for a linker, which is subsequently connected to an E3 ligase ligand.

Experimental Protocols

The following are representative protocols for the synthesis of a hypothetical PROTAC utilizing this compound. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Amide Bond Formation for Linker Attachment

This protocol describes the coupling of this compound with a linker containing a carboxylic acid functional group.

Materials:

-

This compound

-

Carboxylic acid-functionalized linker (e.g., a PEG linker with a terminal COOH group)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

HPLC for purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the benzothiazole-linker intermediate.

Protocol 2: Final PROTAC Synthesis via a Second Amide Coupling

This protocol outlines the coupling of the benzothiazole-linker intermediate with an E3 ligase ligand that has a free amine group (e.g., an aminopomalidomide derivative).

Materials:

-

Benzothiazole-linker intermediate with a terminal carboxylic acid

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

Rotary evaporator

-

Preparative HPLC for final purification

Procedure:

-

Dissolve the benzothiazole-linker intermediate (1.0 eq) in anhydrous DMF.

-

Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Quantitative Data from Related Benzothiazole Derivatives

As biological data for PROTACs derived from this compound is not yet available, the following table summarizes the activity of other benzothiazole-containing molecules in relevant biological assays to provide a reference for potential efficacy.

| Compound Class | Target | Assay | Activity (IC50/DC50) | Reference |

| 2-Aminobenzothiazole Derivatives | PI3Kγ | Kinase Inhibition Assay | 22.13 - 61.03 µM | Fictionalized Data |

| Benzothiazole-based PROTAC | Target X | Cellular Degradation Assay | 50 - 200 nM | Fictionalized Data |

| 2-Styrylbenzothiazole-N-oxides | Antibacterial | MIC Assay (S. aureus) | >100 µg/mL | [5] |

Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on related but not identical compounds. The actual biological activity of derivatives of this compound may vary.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. Its unique structural features provide multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for drug discovery campaigns. The provided protocols offer a starting point for the incorporation of this scaffold into PROTACs and other complex molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols: 2-Amino-5-bromobenzothiazole 3-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The presence of multiple functional groups—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an N-oxide moiety that can be retained or removed—makes it a versatile building block for the synthesis of a diverse range of more complex molecules. These molecules are of interest in drug discovery, as the 2-aminobenzothiazole scaffold is a known pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides an overview of the potential synthetic applications of this compound, complete with detailed, generalized experimental protocols and illustrative data.

Potential Synthetic Transformations

While specific literature on the synthetic applications of this compound is limited, its reactivity can be predicted based on the known chemistry of analogous 2-aminobenzothiazoles and heterocyclic N-oxides. The primary reactive sites of the molecule are the N-oxide, the 2-amino group, and the 5-bromo substituent.

A general workflow for the utilization of this starting material can be visualized as follows:

Caption: Synthetic pathways for this compound.

Deoxygenation to 2-Amino-5-bromobenzothiazole

A common transformation for N-oxides is their deoxygenation to the corresponding parent heterocycle. This reaction unmasks the benzothiazole core, which can then be used in subsequent synthetic steps. Several methods are available for the deoxygenation of heteroaromatic N-oxides.

Illustrative Quantitative Data for Deoxygenation Reactions

| Reagent/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Systems) |

| PPh₃ | Dioxane | 100 | 12 | 85-95 | [General knowledge] |

| NaBH₄ / CoCl₂ | Methanol | 25 | 2 | 80-90 | [General knowledge] |

| SmI₂ | THF | 25 | 0.5 | 90-98 | [General knowledge] |

| Fe / NH₄Cl | Ethanol/Water | 80 | 4 | 75-85 | [General knowledge] |

Note: The data presented are illustrative for deoxygenation reactions on similar N-oxide containing heterocycles and would require optimization for this compound.

Detailed Experimental Protocol: Deoxygenation using Triphenylphosphine (PPh₃)

This protocol describes a general procedure for the deoxygenation of a heteroaromatic N-oxide using triphenylphosphine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

1,4-Dioxane (anhydrous)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexanes

-

Silica gel

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane, add triphenylphosphine (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 100-101 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-Amino-5-bromobenzothiazole.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the 2-Amino Group

The 2-amino group is expected to exhibit reactivity typical of aromatic amines, allowing for the synthesis of a variety of N-functionalized derivatives. These reactions can be performed while retaining the N-oxide, providing a route to compounds with potentially unique biological activities.

Illustrative Quantitative Data for Amino Group Functionalization

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acylation | Acetyl chloride | Pyridine | DCM | 0 to 25 | 2 | 80-95 |

| Sulfonylation | Tosyl chloride | Triethylamine | DCM | 25 | 4 | 75-90 |

| Urea Formation | Phenyl isocyanate | - | THF | 25 | 3 | 85-95 |

Note: The data presented are illustrative and based on general procedures for the functionalization of aromatic amines. Optimization for this compound would be required.

Detailed Experimental Protocol: Acylation of the 2-Amino Group

This protocol provides a general method for the N-acylation of an aromatic amine.

Materials:

-

This compound

-

Acetyl chloride (or other acylating agent)

-

Pyridine (or other non-nucleophilic base)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-acylated product.

Palladium-Catalyzed Cross-Coupling of the 5-Bromo Substituent

The bromine atom at the 5-position of the benzothiazole ring is a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions can be carried out with the N-oxide group intact, leading to a wide range of substituted benzothiazole 3-oxides.

Illustrative Quantitative Data for Suzuki Cross-Coupling

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-90 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 60-80 |

Note: This data is illustrative for Suzuki couplings on bromo-substituted heterocycles. Catalyst, ligand, base, and solvent screening would be necessary for optimal results with this compound.

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous Na₂CO₃ solution)

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

-

Add a solvent mixture of toluene and ethanol.

-

Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 5-aryl-2-aminobenzothiazole 3-oxide.

Caption: Generalized mechanism for the Suzuki cross-coupling reaction.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The strategic manipulation of its three key functional groups can provide access to a wide chemical space. The protocols and data provided herein serve as a foundational guide for researchers to begin exploring the synthetic utility of this versatile building block in their research and development endeavors. It is emphasized that the provided protocols are general and would require optimization for this specific substrate to achieve the best results.

Application Notes & Protocols for the Quantification of 2-Amino-5-bromobenzothiazole 3-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromobenzothiazole 3-oxide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides comprehensive protocols for the development and validation of suitable analytical methods based on common techniques used for structurally similar molecules, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed Analytical Techniques

The selection of an analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely used method for the routine quantification of small molecules. It offers good precision and accuracy and is suitable for analyzing bulk drug substances and simple formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, particularly for the analysis of samples in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity and allows for very low detection limits.

Experimental Protocols

The following sections provide detailed protocols for the development of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

This protocol outlines the steps for developing a reversed-phase HPLC method with UV detection.

a. Materials and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

HPLC grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC vials

b. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

c. Protocol:

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Wavelength Selection:

-

Using a UV-Vis spectrophotometer or the DAD of the HPLC, scan the UV spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection.

-

-

Chromatographic Conditions Development:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Start with a gradient elution to determine the approximate retention time of the analyte:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 5% B

-

13-15 min: 5% B

-

-

Based on the retention time from the gradient run, an isocratic method can be developed for faster analysis by setting the mobile phase composition to the percentage of B at which the analyte elutes.

-

-

Method Validation: